

Physical and chemical properties of spherocobaltite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobalt(II) carbonate hydrate

Cat. No.: B031851

[Get Quote](#)

Spherocobaltite: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the physical and chemical properties of spherocobaltite (CoCO_3), a cobalt carbonate mineral belonging to the calcite group.^{[1][2]} The information is intended for researchers, scientists, and professionals in drug development who may utilize its properties in various applications. Spherocobaltite, also known as cobaltocalcrite, is a rare mineral first described in 1877 and is named from the Greek "sphaira" for sphere, alluding to its common habit, and "cobalt" for its composition.^{[1][3]}

Physical Properties of Spherocobaltite

Spherocobaltite exhibits a range of distinct physical characteristics that are crucial for its identification and potential applications. These properties are summarized in the table below.

Property	Value	Source(s)
Lustre	Vitreous, Sub-Vitreous, Waxy	[3]
Transparency	Transparent to Translucent	[3][4]
Color	Most commonly dark magenta red; also brownish red, greyish red, pink, rose red, or velvet-black due to surface alteration.	[1][3][4][5]
Streak	Magenta, red, "peach blossom red"	[3][5]
Hardness (Mohs scale)	3 - 4	[3][4]
Tenacity	Brittle	[3][4]
Cleavage	Perfect on {1011} (rhombohedral)	[4]
Fracture	Subconchoidal to uneven	[4]
Density (g/cm ³)	4.13 (measured), 4.21 (calculated)	[3][5]

Chemical and Crystallographic Properties of Spherocobaltite

The chemical composition and crystal structure of spherocobaltite define its fundamental characteristics. It is the mineral form of cobalt(II) carbonate.[\[1\]](#)

Property	Value	Source(s)
Chemical Formula	CoCO_3	[1] [3] [4] [6]
Composition	Cobalt: 49.548%, Oxygen: 40.354%, Carbon: 10.098% (calculated from ideal formula)	[3]
Common Impurities	Ca, Ni, Fe	[3]
Crystal System	Trigonal	[1] [3] [4]
Class (H-M)	3m (3 2/m) - Hexagonal Scalenohedral	[3]
Space Group	R3c	[3]
Cell Parameters	$a = 4.658 \text{ \AA}$, $c = 14.958 \text{ \AA}$	[3]
a:c Ratio	1 : 3.211	[3]
Unit Cell Volume	281.06 \AA^3 (calculated)	[3]
Morphology	Crystals are rare. Commonly occurs as small spherical masses with a crystalline surface and concentric, radiated structure; also as crusts.	[3] [4]

Optical Properties of Spherocobaltite

The optical properties of spherocobaltite are important for its identification, particularly in thin sections.

Property	Value	Source(s)
Optical Class	Uniaxial (-)	[3][4]
Refractive Indices	$n\omega = 1.855$, $n\epsilon = 1.600$	[3]
Birefringence	0.255	[3]
Max Birefringence	$\delta = 0.255$	[3]

Experimental Protocols

Detailed methodologies for key experiments used to characterize spherocobaltite are outlined below.

X-Ray Diffraction (XRD)

Objective: To determine the crystal structure, space group, and unit cell parameters of spherocobaltite.

Methodology:

- **Sample Preparation:** A small, representative sample of spherocobaltite is finely ground to a homogenous powder (typically $<10 \mu\text{m}$ particle size) using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder, ensuring a flat, smooth surface.
- **Instrumentation:** A powder X-ray diffractometer is used. Typical setup includes a Cu K α radiation source ($\lambda = 1.5406 \text{ \AA}$) and a detector.
- **Data Collection:** The sample is scanned over a range of 2θ angles (e.g., 5° to 80°) with a continuous or step-scan mode.
- **Data Analysis:** The resulting diffraction pattern is analyzed to identify the peak positions and intensities. These are compared with standard diffraction patterns from databases like the International Centre for Diffraction Data (ICDD). The unit cell parameters are refined using least-squares methods.

Raman Spectroscopy

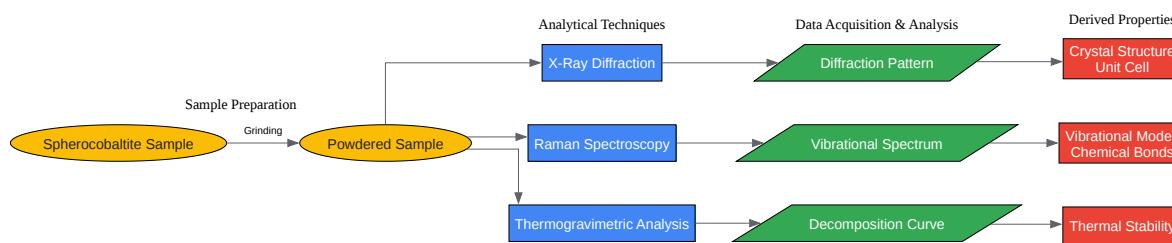
Objective: To identify the vibrational modes of the carbonate group and the cobalt-oxygen bonds in spherocobaltite, providing a fingerprint for its identification.

Methodology:

- Sample Preparation: A small, clean crystal or a powdered sample of spherocobaltite is placed on a microscope slide.
- Instrumentation: A Raman microscope equipped with a laser excitation source (e.g., 532 nm or 780 nm) is used.^[6] The laser is focused on the sample through an objective lens.
- Data Collection: The scattered light is collected in a backscattering geometry and passed through a filter to remove the Rayleigh scattered light. The Raman scattered light is then dispersed by a grating and detected by a CCD camera. Spectra are typically collected over a specific wavenumber range (e.g., 100-2000 cm⁻¹).
- Data Analysis: The positions and relative intensities of the Raman bands are analyzed and compared to reference spectra for spherocobaltite and other carbonate minerals.

Thermal Analysis (Thermogravimetric Analysis - TGA)

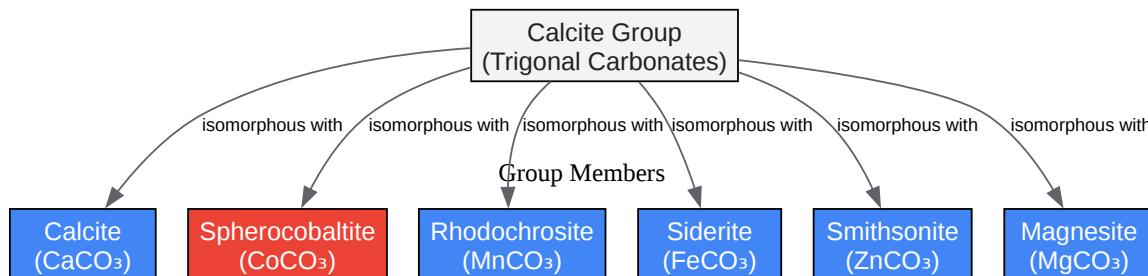
Objective: To study the thermal stability and decomposition of spherocobaltite.


Methodology:

- Sample Preparation: A small, precisely weighed amount of powdered spherocobaltite is placed in a crucible (e.g., alumina or platinum).
- Instrumentation: A thermogravimetric analyzer is used.
- Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. Spherocobaltite has been shown to break down between 425 and 450 °C.^[7]

- Data Analysis: The resulting TGA curve (weight vs. temperature) is analyzed to determine the onset and completion temperatures of decomposition. The weight loss corresponds to the release of CO₂.

Visualizations


Experimental Workflow for Spherocobaltite Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for the physical and chemical characterization of spherocobaltite.

Logical Relationship of Spherocobaltite within the Calcite Group

[Click to download full resolution via product page](#)

Caption: Isomorphous relationship of spherocobaltite within the calcite group of minerals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. rocksandminerals.com [rocksandminerals.com]
- 4. msaweb.org [msaweb.org]
- 5. Mohs Hardness Scale: Testing the Resistance to Being Scratched [geology.com]
- 6. How to Perform the Mohs Hardness Test [thoughtco.com]
- 7. science.smith.edu [science.smith.edu]
- To cite this document: BenchChem. [Physical and chemical properties of spherocobaltite]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031851#physical-and-chemical-properties-of-spherocobaltite>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com